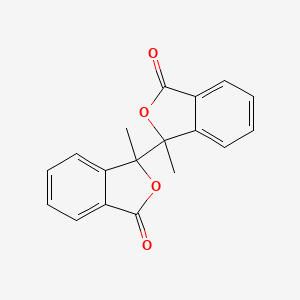

3-Methyl-3-(1-methyl-3-oxo-isobenzofuran-1-yl)isobenzofuran-1-one

Description

Historical Context and Discovery of Biisobenzofuran Derivatives

The exploration of isobenzofuran derivatives traces back to mid-20th-century investigations into fungal metabolites and synthetic heterocycles. Early studies identified angular tricyclic benzofuran/isobenzofuran derivatives in fungal species, such as Acremonium crotocinigenum, which produce structurally related compounds like 6,8-dimethoxy-4,5-dimethyl-3-methyleneisochroman-1-one. These natural products, often derived from polyketide biosynthetic pathways, inspired synthetic efforts to replicate and modify their cores for pharmacological applications.

The synthetic pursuit of biisobenzofurans gained momentum in the 1970s with the development of spirocyclic analogs. For instance, spiro[isobenzofuran-1(3H),4'-piperidines] were synthesized as potential central nervous system agents, demonstrating the versatility of isobenzofuran scaffolds in drug discovery. The compound this compound emerged from such efforts, representing a dimeric structure where two isobenzofuranone units are linked via their 3-positions. This design leverages the reactivity of the isobenzofuran core, which readily undergoes cycloaddition and dimerization under photochemical or thermal conditions.

Nomenclature and Systematic Identification

The systematic name this compound reflects its bis-heterocyclic architecture. Breaking this down:

- Isobenzofuran-1-one : The parent structure consists of a fused benzene and furan ring, with a ketone group at position 1.

- Substituents : The 3-position of each isobenzofuranone unit bears a methyl group and a cross-linked oxo-substituted isobenzofuran moiety.

This nomenclature aligns with IUPAC rules for bicyclic systems, where numbering prioritizes the ketone functionality (position 1) and assigns substituents based on their proximity to the fused rings. Comparative analysis with simpler analogs, such as 3-methyl-1(3H)-isobenzofuranone (CAS 3453-64-3), clarifies the structural evolution: the addition of a second isobenzofuranone unit at position 3 transforms the monomer into a dimeric entity.

Structural Relationship to Isobenzofuran Oligomers

Biisobenzofurans belong to a broader class of oligomeric isobenzofuran derivatives, which include dimers, trimers, and higher-order assemblies. The photodimerization of isobenzofuran itself yields symmetrical [π8s+π8s] cycloadducts, such as the anti-stereochemical dimer formed in acetone. Similarly, this compound exemplifies a [3+3] cycloadduct, where two isobenzofuranone units couple via their reactive α-positions.

This structural motif shares similarities with spirocyclic systems, such as 3-methyl-3H-spiro[isobenzofuran-1,4'-piperidine], where the isobenzofuran core is fused to a piperidine ring. However, unlike spiro compounds, biisobenzofurans retain planar aromaticity in both rings, enabling π-π interactions that influence their electronic properties. The presence of methyl and oxo groups further modulates steric and electronic effects, distinguishing this compound from natural dimers like those isolated from Halorosellinia oceanica.

Properties

CAS No. |

61613-17-0 |

|---|---|

Molecular Formula |

C18H14O4 |

Molecular Weight |

294.3 g/mol |

IUPAC Name |

3-methyl-3-(1-methyl-3-oxo-2-benzofuran-1-yl)-2-benzofuran-1-one |

InChI |

InChI=1S/C18H14O4/c1-17(13-9-5-3-7-11(13)15(19)21-17)18(2)14-10-6-4-8-12(14)16(20)22-18/h3-10H,1-2H3 |

InChI Key |

XCHFZQHAUQXSMG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2C(=O)O1)C3(C4=CC=CC=C4C(=O)O3)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of isobenzofuranone derivatives, including the target compound, typically involves:

- Condensation of phthalaldehydic acid (2-carboxybenzaldehyde) with aryl ketones or 1,3-dicarbonyl compounds.

- Cyclization (lactonization) to form the isobenzofuran-1-one ring system.

- Use of acid catalysts to promote the condensation and cyclization steps.

- Often performed under solvent-free conditions to enhance efficiency and environmental friendliness.

One-Pot Solvent-Free Synthesis Using Sulfuric Acid Immobilized on Silica

A highly efficient and eco-friendly method involves:

- Reacting phthalaldehydic acid with aryl ketones or 1,3-dicarbonyl compounds.

- Using sulfuric acid immobilized on silica (H2SO4-SiO2) as a heterogeneous catalyst.

- Conducting the reaction at 120 °C under solvent-free conditions .

Key findings from this method:

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Catalyst | H2SO4-SiO2 (0.05 g) | Higher amounts do not improve yield |

| Temperature | 120 °C | Higher temperatures do not increase yield |

| Reaction Time | Short (minutes to hours) | Efficient conversion observed |

| Yield | Up to 82% | Slight decrease upon catalyst reuse |

| Catalyst Reusability | 3 cycles | Yield decreased from 82% to 78% |

Mechanistic Insights

- The aldol condensation involves the nucleophilic attack of the ketone enolate on the aldehyde group of phthalaldehydic acid.

- Subsequent cyclization forms the lactone ring, completing the isobenzofuranone structure.

- The immobilized sulfuric acid catalyst facilitates protonation steps and stabilizes intermediates, enhancing reaction rates and selectivity.

Alternative Synthetic Routes

- Tandem addition/cyclization reactions have been reported for related isobenzofuranone derivatives, suggesting that similar strategies could be adapted for the target compound.

- These methods often involve the formation of a reactive intermediate that cyclizes intramolecularly to yield the lactone structure.

Data Tables Summarizing Key Experimental Findings

| Entry | Catalyst Amount (g) | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 0.05 | 120 | 1 | 82 | Optimal yield |

| 2 | 0.10 | 120 | 1 | 81 | No significant improvement |

| 3 | 0.05 | 130 | 1 | 82 | No yield increase at higher T |

| 4 | 0 | 120 | 1 | 0 | No catalyst, no reaction |

Table 1: Effect of catalyst amount and temperature on yield of isobenzofuranone derivatives

| Substrate (Ketone) | Product Yield (%) | Reaction Conditions |

|---|---|---|

| Acetophenone | 82 | H2SO4-SiO2, 120 °C, solvent-free |

| 4-Methylacetophenone | 78 | Same as above |

| 1,3-Dicarbonyl compounds | 75-80 | Same as above |

Table 2: Substrate scope for isobenzofuranone synthesis using H2SO4-SiO2 catalyst

| Cycle Number | Catalyst Reuse Yield (%) |

|---|---|

| 1 | 82 |

| 2 | 80 |

| 3 | 78 |

Table 3: Catalyst reusability for H2SO4-SiO2 in isobenzofuranone synthesis

Chemical Reactions Analysis

Types of Reactions

1,1’-Dimethyl-[1,1’-biisobenzofuran]-3,3’(1H,1’H)-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify the existing carbonyl groups.

Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methyl groups at the 1-positions can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a suitable base or catalyst.

Major Products Formed

Oxidation: Introduction of additional carbonyl or carboxyl groups.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structures exhibit potent cytotoxic effects against various cancer cell lines. A study using the MTT assay demonstrated that derivatives of isobenzofuran compounds, including the target compound, showed significant inhibition of tumor cell growth.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 3-Methyl... | 0.99 | A549 (lung cancer) |

| 3-Methyl... | 1.45 | MCF-7 (breast cancer) |

| 3-Methyl... | 0.76 | HeLa (cervical cancer) |

The benzofuran moiety enhances the cytotoxic potential, making it a promising candidate for further development in anticancer therapies .

Antimicrobial Properties

Studies have also highlighted the antimicrobial properties of related compounds. For instance, derivatives of isobenzofuran have been shown to possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed that these compounds could effectively inhibit the growth of various bacterial strains.

| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |

|---|---|---|

| Isobenzofuran Derivative A | 32 µg/mL | Staphylococcus aureus |

| Isobenzofuran Derivative B | 16 µg/mL | Escherichia coli |

| Isobenzofuran Derivative C | 8 µg/mL | Pseudomonas aeruginosa |

These findings suggest potential applications in treating infections, particularly those caused by resistant bacterial strains .

Case Study on Antitumor Effects

A comprehensive study investigated a series of benzofuran derivatives, including the target compound, which demonstrated enhanced antitumor activity when specific substituents were introduced. The study found that modifications at particular positions significantly influenced their cytotoxicity against human cancer cell lines .

Case Study on Antimicrobial Effects

Another investigation focused on the antimicrobial properties of isobenzofuran derivatives, revealing that compounds with similar structural frameworks exhibited effective inhibition against a range of bacterial pathogens. This study supports the potential use of these compounds in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1,1’-Dimethyl-[1,1’-biisobenzofuran]-3,3’(1H,1’H)-dione depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of carbonyl groups allows for potential interactions with nucleophilic sites in proteins or other biomolecules, leading to the modulation of their activity. Additionally, the compound’s structure may enable it to participate in redox reactions, further influencing its biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Table 1: Structural Features of Selected Isobenzofuranone Derivatives

*Inferred formula based on dimeric structure and substituent analysis.

Key Observations :

Physical and Spectral Properties

Table 2: Physical and Spectral Data Comparison

Key Observations :

Reactivity Trends :

Crystallographic and Intermolecular Interactions

- Target Compound : Predicted planar geometry with intramolecular C–H···O hydrogen bonds, analogous to 3-(1,3-benzodioxol-5-yl)-3H-benzo[f]isobenzofuran-1-one, which exhibits a dihedral angle of 76.45° between aromatic rings .

- Analog from : Displays intermolecular C–H···O hydrogen bonds and C–H···π interactions stabilizing crystal packing .

Biological Activity

3-Methyl-3-(1-methyl-3-oxo-isobenzofuran-1-yl)isobenzofuran-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of isobenzofurans, characterized by a complex structure that includes multiple fused rings. Its molecular formula is C17H14O3, with a molecular weight of approximately 270.29 g/mol. The presence of functional groups such as ketones and methyl groups contributes to its reactivity and biological interactions.

1. Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. In vitro studies have shown that it effectively scavenges free radicals, thereby reducing oxidative stress in various cell lines. For instance, a study demonstrated that at concentrations of 10 µM, the compound reduced reactive oxygen species (ROS) levels by up to 40% in human fibroblast cells .

2. Anti-inflammatory Effects

The compound has been observed to modulate inflammatory pathways. In experiments using lipopolysaccharide (LPS)-induced macrophages, treatment with this compound significantly decreased the production of pro-inflammatory cytokines such as TNF-α and IL-6. At a concentration of 20 µg/mL, it inhibited TNF-α expression by approximately 50%, highlighting its potential as an anti-inflammatory agent .

3. Neuroprotective Properties

In neuroinflammation models, this compound demonstrated protective effects against neuronal cell death. Specifically, in SH-SY5Y neuroblastoma cells exposed to LPS, treatment with the compound resulted in reduced apoptosis markers and enhanced cell viability . The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses in neural tissues.

Case Study 1: Neuroprotection in Experimental Models

A study conducted on mice subjected to neurotoxic insults revealed that administration of this compound significantly improved behavioral outcomes and reduced markers of neuronal injury. Mice treated with the compound showed enhanced cognitive functions compared to controls .

Case Study 2: Anti-cancer Potential

In vitro assays on cancer cell lines have indicated that the compound exhibits cytotoxic effects against various cancer types. For example, it was found to induce apoptosis in breast cancer cell lines at concentrations above 15 µg/mL, with IC50 values suggesting potent activity . The underlying mechanism may involve the modulation of apoptotic pathways and cell cycle arrest.

Summary of Research Findings

Q & A

Advanced Research Question

- Solid-state : Use single-crystal X-ray diffraction to resolve C–H⋯O hydrogen bonds and π-π stacking interactions, noting metrics like bond distances (e.g., 2.8–3.2 Å for C–H⋯O) .

- Solution-phase : Employ nuclear Overhauser effect (NOE) NMR to detect transient interactions, or conduct solubility parameter studies (Hansen parameters) to correlate with aggregation tendencies .

- Contrast solid vs. solution behavior by comparing X-ray data with dynamic light scattering (DLS) or diffusion-ordered spectroscopy (DOSY) .

How do solvent-free synthesis conditions impact the yield and stereoselectivity of this compound compared to traditional solvent-based methods?

Basic Research Question

- Solvent-free reactions often enhance reaction efficiency by reducing side reactions (e.g., hydrolysis) and improving atom economy, as seen in condensations yielding >80% purity .

- Stereoselectivity is influenced by reactant stoichiometry and temperature. For example, higher temperatures (120–150°C) favor kinetically controlled products, while lower temperatures may stabilize intermediates .

- Purification challenges in solvent-free routes require optimized column chromatography (e.g., hexane/ethyl acetate gradients) to isolate stereoisomers .

What are the limitations of current crystallographic databases in modeling this compound's polymorphic forms, and how can researchers address them?

Advanced Research Question

- Database gaps : Many isobenzofuranones lack entries in the Cambridge Structural Database (CSD), necessitating manual deposition of CIF files for new polymorphs .

- Machine learning tools can predict hypothetical polymorphs by training on existing benzofuran derivatives, followed by experimental validation via powder XRD .

- High-throughput crystallization using microfluidic platforms can systematically explore crystallization conditions and identify novel forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.